(3R)-3-Amino-3-(3-chloro-4-fluorophenyl)propan-1-OL
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Overview
Description
(3R)-3-Amino-3-(3-chloro-4-fluorophenyl)propan-1-OL is a chiral compound with significant interest in various scientific fields due to its unique chemical structure and properties. This compound features an amino group, a hydroxyl group, and a substituted phenyl ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(3-chloro-4-fluorophenyl)propan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-fluoroaniline and ®-glycidol.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the nucleophilic substitution reaction efficiently.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.
Automated Purification Systems: Employing automated purification systems to streamline the purification process and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-(3-chloro-4-fluorophenyl)propan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
Oxidation Products: Ketones and aldehydes.
Reduction Products: Various amine derivatives.
Substitution Products: A wide range of substituted derivatives depending on the reagents used.
Scientific Research Applications
(3R)-3-Amino-3-(3-chloro-4-fluorophenyl)propan-1-OL has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(3-chloro-4-fluorophenyl)propan-1-OL involves:
Molecular Targets: The compound interacts with specific molecular targets such as enzymes and receptors.
Pathways: It may modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-Amino-3-(3-chloro-4-fluorophenyl)propan-2-OL: A similar compound with a different position of the hydroxyl group.
(3S)-3-Amino-3-(3-chloro-4-fluorophenyl)propan-1-OL: The enantiomer of the compound with different stereochemistry.
3-Amino-3-(3-chloro-4-fluorophenyl)propan-1-OL: A compound without the chiral center.
Uniqueness
(3R)-3-Amino-3-(3-chloro-4-fluorophenyl)propan-1-OL is unique due to its specific stereochemistry, which can result in different biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C9H11ClFNO |
---|---|
Molecular Weight |
203.64 g/mol |
IUPAC Name |
(3R)-3-amino-3-(3-chloro-4-fluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11ClFNO/c10-7-5-6(1-2-8(7)11)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2/t9-/m1/s1 |
InChI Key |
JEZFBUIXMOAAEP-SECBINFHSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H](CCO)N)Cl)F |
Canonical SMILES |
C1=CC(=C(C=C1C(CCO)N)Cl)F |
Origin of Product |
United States |
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